1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
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Overview
Description
1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a pyrazinyl-oxadiazole moiety, and a cyclohexylurea backbone, which collectively contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazinyl-Oxadiazole Moiety:
- Starting with a pyrazine derivative, the oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
- Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often used to facilitate the cyclization.
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Synthesis of the Cyclohexylurea Backbone:
- The cyclohexylamine is reacted with an isocyanate to form the urea linkage.
- This step typically requires mild heating and can be catalyzed by bases like triethylamine.
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Coupling of the Fluorophenyl Group:
- The final step involves coupling the fluorophenyl group to the pre-formed cyclohexylurea-pyrazinyl-oxadiazole intermediate.
- This can be achieved through nucleophilic aromatic substitution reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial-scale production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes:
- Use of continuous flow reactors to enhance reaction efficiency and yield.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Automation of reaction steps to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the urea or oxadiazole moieties.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, or other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄) in aprotic solvents like tetrahydrofuran (THF).
Substitution: Palladium-catalyzed cross-coupling reactions using Suzuki or Heck conditions.
Major Products:
- Oxidized derivatives with modified functional groups.
- Reduced forms with altered urea or oxadiazole structures.
- Substituted compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to:
- Bind to enzyme active sites, potentially inhibiting or modulating their activity.
- Interact with cellular receptors, influencing signal transduction pathways.
- Form complexes with metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea: can be compared with other urea derivatives and oxadiazole-containing compounds, such as:
Uniqueness:
- The presence of the fluorophenyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions.
- The combination of the pyrazinyl-oxadiazole moiety with the cyclohexylurea backbone provides a distinctive structural framework that can be tailored for specific applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-13-6-2-3-7-14(13)23-18(27)25-19(8-4-1-5-9-19)17-24-16(26-28-17)15-12-21-10-11-22-15/h2-3,6-7,10-12H,1,4-5,8-9H2,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSQSRBIQHNZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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